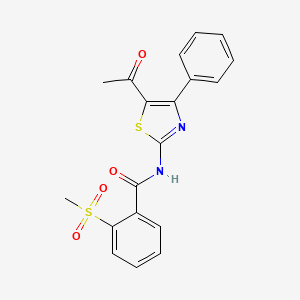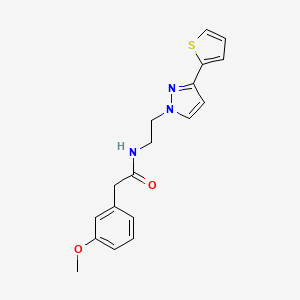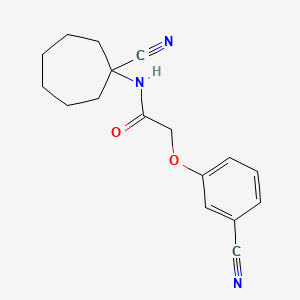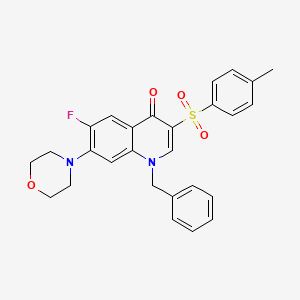
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a quinoline derivative that is synthesized using a specific method, which will be discussed in The compound has been found to have a mechanism of action that is of interest to biochemists and physiologists, and has been used in a variety of laboratory experiments to study its effects.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Sensors
One of the remarkable applications of derivatives similar to 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one lies in their role as fluorescent probes and sensors. For instance, compounds based on the naphthalimide structure, which shares a similar heterocyclic core with our compound of interest, have been extensively studied for their fluorescent properties. Such molecules have been designed to act as "turn-on" fluorescent probes for metal ions, showcasing high sensitivity and selectivity, particularly for Cu^2+ ions. The mechanism behind this selectivity involves a significant enhancement of fluorescence upon metal ion binding, which has been successfully applied in bioimaging within HeLa cells, highlighting their potential in biological and chemical sensing applications (Wei et al., 2021).
Organic Light-Emitting Diodes (OLEDs)
Another significant application is in the development of materials for organic light-emitting diodes (OLEDs). Derivatives of naphthalimide, similar in structure to the quinolinone derivative , have been synthesized and shown to exhibit strong emission properties. These materials have been utilized as red-emissive fluorophores in OLEDs, demonstrating their potential in enhancing the performance and color purity of these devices. Such studies indicate the relevance of these compounds in advancing OLED technology, potentially leading to more efficient and versatile displays and lighting solutions (Luo et al., 2015).
Antimicrobial Agents
The structural motif of 1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is also explored in the synthesis of potential antimicrobial agents. Compounds containing the quinoline or naphthyridone core have demonstrated potent antibacterial activities against a broad spectrum of Gram-positive and Gram-negative bacteria. Such studies reveal the versatility of this chemical framework in contributing to the development of new antimicrobial strategies, which is crucial in the face of rising antibiotic resistance (Kuramoto et al., 2003).
Propiedades
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-19-7-9-21(10-8-19)35(32,33)26-18-30(17-20-5-3-2-4-6-20)24-16-25(29-11-13-34-14-12-29)23(28)15-22(24)27(26)31/h2-10,15-16,18H,11-14,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBYHMNHNDWGIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

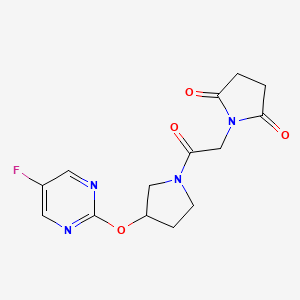
![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)
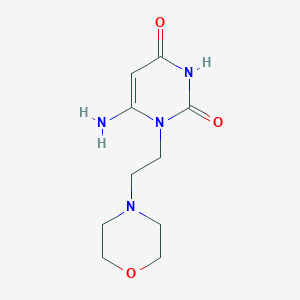
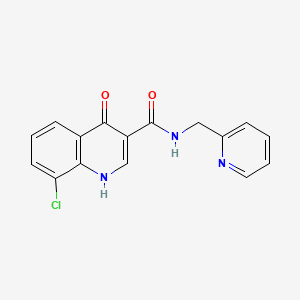
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)

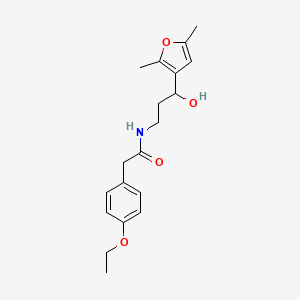
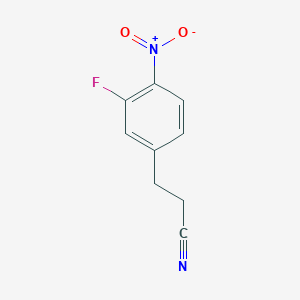
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2398558.png)
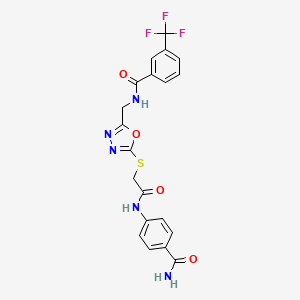
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)
